molecular formula C19H23N3O5S B12303213 6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12303213
M. Wt: 405.5 g/mol
InChI Key: MFSKHDSIPVDCDE-UHFFFAOYSA-N
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Description

Oxetacillin is a penicillin beta-lactam antibiotic used to treat bacterial infections caused by susceptible, usually gram-positive, organisms. It is similar to oxacillin and is used in the treatment of resistant staphylococci infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetacillin involves the formation of the oxetane ring, which can be achieved through various methods such as intramolecular cyclization, epoxide ring opening, and electrophilic halocyclization of alcohols . These methods require specific reaction conditions, including the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of oxetacillin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxetacillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Oxetacillin has a wide range of scientific research applications, including:

Mechanism of Action

Oxetacillin exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxetacillin include:

  • Oxacillin
  • Flucloxacillin
  • Dicloxacillin
  • Nafcillin

Uniqueness

Oxetacillin is unique due to its specific structure and the presence of the oxetane ring, which imparts distinct chemical and biological properties. This makes it particularly effective against resistant staphylococci infections .

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)

InChI Key

MFSKHDSIPVDCDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Origin of Product

United States

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